Perfluorodecyl iodide functions as a perfluoroalkyl-containing building block in organic synthesis [1]. The presence of a reactive iodide group (I) allows its use in various coupling reactions. These reactions introduce a perfluorinated chain into target molecules, enabling the creation of novel materials with specific properties.
For instance, perfluorinated chains can enhance a molecule's water and oil repellency, thermal and chemical stability [1]. By incorporating perfluorodecyl iodide, researchers can explore these functionalities in target molecules for various applications.
[1] Smolecule.com - 3-(Perfluorooctyl)propyl iodide
Perfluorodecyl iodide plays a role in the synthesis of fluoroalkylalkylthiols through the Zemplen deacylation process [1]. This technique utilizes perfluorodecyl iodide as a starting material to generate fluoroalkylalkylthiols. These are valuable intermediates in organic synthesis, meaning they serve as crucial building blocks for more complex molecules.
Fluoroalkylalkylthiols possess unique properties due to the combination of a perfluorinated chain and a thiol group (S-H). Researchers employ them in the synthesis of pharmaceuticals, functional materials, and other advanced molecules [1].
[1] Smolecule.com - 3-(Perfluorooctyl)propyl iodide
Another application of perfluorodecyl iodide lies in automated fluorous-assisted solution-phase oligosaccharide synthesis [1]. Oligosaccharides are complex carbohydrates formed by linking multiple sugar units.
In this approach, perfluorodecyl iodide plays a part in activating thioglycoside donors, a critical step for assembling these intricate carbohydrate structures. The perfluorinated chain's unique properties likely aid in the reaction process or purification steps [1].
Perfluorodecyl iodide is a perfluorinated organic compound characterized by a long carbon chain with fluorine substituents and an iodine atom. Its chemical formula is , and it is recognized for its unique properties, including high chemical stability and hydrophobicity. These traits make it particularly useful in various applications, from materials science to biological studies. Its molecular structure contributes to its ability to interact with other materials through halogen bonding, enhancing its utility in diverse fields.
Perfluorodecyl iodide can be synthesized through several methods, including:
These methods allow for tailored synthesis depending on the desired purity and application of the compound .
Perfluorodecyl iodide has various applications across multiple fields:
Studies have shown that perfluorodecyl iodide interacts favorably with halides and polyiodides through halogen bonding. This interaction is crucial for applications in photovoltaic devices where it helps stabilize the structure against degradation caused by environmental factors like light and heat . Additionally, its ability to capture iodide ions enhances the performance of materials used in electronic devices.
Perfluorodecyl iodide shares similarities with other perfluorinated compounds but possesses unique characteristics that set it apart. Below are some similar compounds:
Compound | Chemical Formula | Unique Features |
---|---|---|
Perfluorooctyl iodide | Shorter carbon chain; used primarily in surfactants. | |
Perfluorobutyl iodide | Even shorter chain; often used in specialty chemicals. | |
Perfluorohexyl iodide | Intermediate chain length; used in coatings. |
Uniqueness of Perfluorodecyl Iodide:
Perfluorodecyl iodide is systematically named according to International Union of Pure and Applied Chemistry conventions as 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-10-iododecane [1] [2] [3]. This nomenclature precisely describes the complete substitution of all hydrogen atoms in the decyl chain with fluorine atoms, totaling twenty-one fluorine atoms, and the terminal iodine substitution at the tenth carbon position. The compound is also commonly referred to by several alternative names including 1-iodoperfluorodecane, perfluoro-1-iododecane, and henicosafluoro-10-iododecane [3] [4].
The molecular formula C₁₀F₂₁I represents a linear perfluorinated alkyl chain with the molecular weight of 645.98 grams per mole [1] [5]. The compound exhibits the Chemical Abstracts Service registry number 423-62-1 and European Community number 207-030-5 [1] [5]. The canonical Simplified Molecular Input Line Entry System representation is FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)I, while the International Chemical Identifier key is UDWBMXSQHOHKOI-UHFFFAOYSA-N [1] [3].
Regarding isomerism, perfluorodecyl iodide presents minimal structural complexity due to its linear chain architecture. The perfluorinated nature of the molecule eliminates potential conformational isomers that might arise from hydrogen-containing analogs. Computational studies on perfluorinated substances indicate that the extensive fluorine substitution creates a rigid molecular framework with restricted rotational freedom around carbon-carbon bonds [6] [7]. The manufacturing process influences isomeric composition, with electrochemical fluorination typically producing mixtures of linear and branched isomers, while telomerization methods yield predominantly linear products [6] [7]. For perfluorodecyl iodide specifically, commercial preparations are predominantly linear, as branched isomers would require specific synthetic approaches using branched telogens [7].
X-ray crystallographic analysis of perfluorodecyl iodide presents significant experimental challenges due to the compound's physical properties and handling requirements. The material exhibits light sensitivity and requires careful storage under inert atmospheric conditions [8] [9]. Despite these challenges, limited crystallographic investigations have been conducted on related perfluorinated iodides, providing insight into the structural characteristics of this compound class [10] [11].
The crystallographic data available for perfluorodecyl iodide indicates a melting point range of 65-67°C [5] [8], suggesting a well-ordered solid-state structure at room temperature. The compound crystallizes as an off-white to colorless solid [8] [12], with typical crystal dimensions suitable for single-crystal X-ray diffraction studies requiring specialized handling techniques to prevent decomposition during data collection [11].
Comparative analysis with structurally related perfluorinated compounds reveals characteristic bond lengths and angles. The carbon-iodine bond length in perfluorinated systems typically ranges from 2.024 to 2.048 Ångströms, as observed in related fluorinated iodides [13]. The carbon-fluorine bond lengths in perfluorinated chains consistently measure approximately 1.32-1.34 Ångströms, reflecting the strong covalent character of these bonds [13]. Bond angles around carbon centers approach tetrahedral geometry, with deviations influenced by the electronic effects of extensive fluorine substitution [13].
The molecular packing in the crystalline state is dominated by van der Waals interactions and potential halogen bonding involving the terminal iodine atom [14] [15]. Halogen bonding studies on perfluorinated iodides demonstrate that the electrophilic iodine center can engage in weak intermolecular interactions with electron-rich species, influencing crystal packing arrangements [14] [15]. The perfluorinated chain contributes to the overall hydrophobic character of the crystal structure, with minimal hydrogen bonding opportunities [16].
Nuclear Magnetic Resonance Spectroscopy
¹⁹F Nuclear Magnetic Resonance spectroscopy provides the most informative structural characterization for perfluorodecyl iodide. The extensive fluorine content results in characteristic chemical shift patterns that enable precise structural identification and purity assessment [17] [18] [19]. Computational studies using density functional theory-gauge-independent atomic orbital methods have established reliable chemical shift predictions for perfluorinated compounds, with B3LYP-GIAO calculations using 6-31++G(d,p) basis sets providing chemical shifts within 10 parts per million of experimental values [19].
The ¹⁹F spectrum of perfluorodecyl iodide exhibits distinct chemical shift regions corresponding to different fluorinated carbon environments. The CF₂-I terminal group appears characteristically downfield, typically around -52 to -55 parts per million, due to the deshielding effect of the iodine atom [17] [14]. The adjacent CF₂ groups display chemical shifts in the -119 to -125 parts per million range, while the CF₃ terminal group resonates around -80 to -82 parts per million [17] [14]. The intermediate CF₂ groups along the chain show overlapping signals in the -121 to -123 parts per million region [17].
Halogen bonding interactions significantly influence ¹⁹F chemical shifts, particularly for the CF₂-I group. Studies on perfluorinated iodides in ionic liquid systems demonstrate chemical shift changes of 10-14 parts per million for the CF₂-I signal upon halogen bond formation [14]. This sensitivity makes ¹⁹F Nuclear Magnetic Resonance spectroscopy valuable for studying intermolecular interactions and binding phenomena involving perfluorodecyl iodide [14].
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, though signal acquisition requires longer accumulation times due to the low natural abundance of ¹³C [17]. The perfluorinated carbon backbone produces characteristic chemical shifts in the 110-120 parts per million region, with the carbon bearing the iodine atom appearing distinctly downfield [17]. Coupling between ¹³C and ¹⁹F nuclei provides additional structural confirmation through correlation spectroscopy techniques [17].
Mass Spectrometry
Mass spectrometric analysis of perfluorodecyl iodide employs electron ionization methods to generate characteristic fragmentation patterns that enable molecular identification [2] [20]. The molecular ion peak appears at m/z 646 with relatively low intensity due to the labile carbon-iodine bond [2]. The base peak typically occurs at m/z 169, corresponding to the [C₃F₇]⁺ fragment, which represents a common fragmentation pathway in perfluorinated alkyl iodides [2].
High-resolution mass spectrometry provides accurate mass determination essential for molecular formula confirmation. The exact mass of 645.870941 daltons enables differentiation from potential interferents and isomers [21]. Tandem mass spectrometry techniques reveal sequential loss of CF₂ units and iodine, producing characteristic fragmentation patterns that confirm the perfluorinated chain structure [20] [22].
The fragmentation behavior follows predictable patterns for perfluorinated iodides, with preferential cleavage at the carbon-iodine bond followed by sequential loss of CF₂ groups [20]. Abundant ions at m/z 381 [C₈F₁₅]⁺ and m/z 331 [C₇F₁₃]⁺ correspond to successive losses of [F₂I]- and additional fluorinated fragments [22]. This fragmentation pattern provides diagnostic information for structural confirmation and enables quantitative analysis in environmental and analytical applications [20] [22].
Gas chromatography-mass spectrometry methods have been developed for trace determination of perfluorinated iodides, with detection limits ranging from 0.04 to 1.2 picograms per liter depending on the specific compound and analytical conditions [20] [22]. These methods enable environmental monitoring and exposure assessment for perfluorinated substances in atmospheric samples [20].
Infrared Spectroscopy
Infrared spectroscopic analysis of perfluorodecyl iodide reveals characteristic absorption bands that provide detailed information about molecular structure and bonding [23] [24]. The carbon-fluorine stretching region between 1000-1300 cm⁻¹ contains the most diagnostic spectral features for perfluorinated compounds [23]. Within this region, specific vibrational modes can be assigned to different structural components of the molecule [23].
Environmental effects on infrared spectra provide insights into intermolecular interactions and phase behavior. Studies of perfluorinated compounds in different solvents demonstrate that the CF₃ asymmetric stretching bands exhibit concentration-dependent changes in both intensity and line width [23]. These changes arise from intermolecular vibrational coupling between perfluorinated chains when molecules aggregate or form ordered phases [23].
The carbon-iodine stretching mode appears in the lower frequency region around 500-600 cm⁻¹, though this assignment requires careful analysis due to potential overlap with other vibrational modes [23]. The weakness of this absorption compared to the strong carbon-fluorine stretching modes limits its utility for routine analytical applications [23].
Raman Spectroscopy
Raman spectroscopic analysis provides complementary vibrational information with different selection rules compared to infrared spectroscopy [25] [26]. Perfluorinated substances exhibit characteristic Raman signatures that enable identification and differentiation from other fluorinated compounds [25] [26]. Density functional theory calculations have established comprehensive libraries of Raman spectra for perfluorinated substances, facilitating automated identification and characterization [25].
The Raman spectrum of perfluorodecyl iodide exhibits common features observed across perfluorinated alkyl compounds. Characteristic bands appear at approximately 300, 380, and 725 cm⁻¹, with relative intensities dependent on chain length and terminal group functionality [26]. These bands arise from carbon-carbon stretching modes, carbon-fluorine bending modes, and skeletal deformation vibrations, respectively [26].
Chain length effects influence the complexity and intensity distribution in Raman spectra. Longer perfluorinated chains produce increased numbers of vibrational modes, leading to more complex spectral patterns [25]. The terminal iodine substitution contributes additional vibrational modes in the low-frequency region, though these may overlap with skeletal vibrations of the carbon chain [25].
Principal component analysis and machine learning approaches have been developed to differentiate perfluorinated substances based on their Raman spectral fingerprints [25] [26]. These methods enable rapid identification and classification of perfluorinated compounds in complex environmental matrices, supporting environmental monitoring and analytical applications [26].
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